molecular formula C11H15NO3 B8497175 n,n-Dimethyl 2,5-dimethoxybenzamide

n,n-Dimethyl 2,5-dimethoxybenzamide

Cat. No.: B8497175
M. Wt: 209.24 g/mol
InChI Key: ODRCQFDKAPYCDV-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₁H₁₅NO₃ (molecular weight ~209.24 g/mol), derived from the structure: a benzamide core with methoxy groups at positions 2 and 5 and dimethyl substitution on the amide nitrogen.

The compound is synthesized via acid chloride intermediates, as demonstrated in related dimethoxybenzamide syntheses. For instance, 2,5-dimethoxybenzoic acid reacts with oxalyl chloride to form the corresponding acid chloride, which is subsequently treated with dimethylamine to yield the target compound . This method aligns with general benzamide preparation protocols, ensuring high purity and scalability.

Structurally, the electron-donating methoxy groups enhance resonance stabilization, while the N,N-dimethylamide group reduces hydrogen-bonding capacity compared to primary or secondary amides.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,5-dimethoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)9-7-8(14-3)5-6-10(9)15-4/h5-7H,1-4H3

InChI Key

ODRCQFDKAPYCDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzamides

Compound Name Substituents on Benzene Ring Amide Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 2,5-dimethoxy N,N-dimethyl C₁₁H₁₅NO₃ 209.24 Electron-rich; potential C–H activation
N-(2-Iodophenyl)-2,5-dimethoxybenzamide 2,5-dimethoxy 2-iodophenyl C₁₅H₁₄INO₃ 383.19 Heavy atom (I) enhances X-ray contrast; used in imaging studies
N-(2,5-Dimethoxy-4-nitrophenyl)benzamide 2,5-dimethoxy, 4-nitro Benzamide C₁₅H₁₄N₂O₅ 302.28 Nitro group enables redox activity; precursor for dyes/pharma
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-tert-butyl C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for metal catalysis

Physicochemical Properties and Reactivity

Solubility :

  • This compound: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy groups, but reduced water solubility from the hydrophobic dimethylamide group.
  • Nitro-substituted analog (Entry 3, Table 1): Lower solubility in organic solvents due to the polar nitro group, but increased acidity (pKa ~3–4) enabling salt formation .

Thermal Stability :

  • Dimethylamide derivatives generally exhibit higher thermal stability compared to primary amides (e.g., N-H···O hydrogen bonding absent).

Reactivity: Methoxy vs. Nitro Groups: Methoxy groups act as electron donors, activating the benzene ring toward electrophilic substitution. In contrast, nitro groups (Entry 3) deactivate the ring but facilitate nucleophilic aromatic substitution under forcing conditions . Iodo Substituent (Entry 2): The iodine atom enables participation in halogen-bonding interactions and Suzuki-Miyaura cross-coupling reactions .

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